Benzyl (R)-3-bromo-2-methylpropanoate
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Overview
Description
Benzyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Benzyl ®-3-hydroxy-2-methylpropanoate.
Reduction: Benzyl ®-3-bromo-2-methylpropanol.
Oxidation: Benzyl ®-3-bromo-2-methylpropanoic acid.
Scientific Research Applications
Benzyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ®-3-bromo-2-methylpropanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl ®-3-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl ®-3-iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.
Benzyl ®-3-fluoro-2-methylpropanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Benzyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.
Biological Activity
Benzyl (R)-3-bromo-2-methylpropanoate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and versatile reactivity. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13BrO2 and is characterized by the presence of a bromine atom, which enhances its reactivity in various chemical reactions. The compound can undergo nucleophilic substitution, reduction, and oxidation, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to its interaction with nucleophiles and electrophiles. The ester group is susceptible to hydrolysis in the presence of water and catalysts, leading to the formation of corresponding carboxylic acids and alcohols. Additionally, the bromine atom facilitates substitution reactions, enhancing the compound's utility in enzyme-catalyzed reactions.
Biological Applications
-
Enzyme-Catalyzed Reactions :
- The compound has been utilized in studies focusing on enzyme-catalyzed hydrolysis, providing insights into enzyme mechanisms and substrate specificity.
- Anticancer Potential :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study evaluated the anti-proliferative effects of several brominated compounds on human tumor cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 50 |
Compound B | A-549 | 70 |
This compound | MCF-7 | TBD |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme kinetics, this compound was used as a substrate for studying esterases. The reaction rates were measured under varying conditions to determine the kinetic parameters, revealing insights into enzyme efficiency and substrate affinity.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated esters such as Benzyl (R)-3-chloro-2-methylpropanoate and Benzyl (R)-3-iodo-2-methylpropanoate:
Compound | Halogen | Reactivity | Biological Activity |
---|---|---|---|
This compound | Br | High | Anticancer potential |
Benzyl (R)-3-chloro-2-methylpropanoate | Cl | Moderate | Limited data |
Benzyl (R)-3-iodo-2-methylpropanoate | I | Low | Not extensively studied |
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
benzyl (2R)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |
InChI Key |
BTCCTTIZOKDNEW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CBr)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CBr)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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